(Oxolan-3-yl)methanethiol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(Oxolan-3-yl)methanethiol can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with a thiolating agent such as hydrogen sulfide or thiourea in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C, depending on the specific reagents and catalysts used.
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of tetrahydrofuran and the thiolating agent, followed by purification steps such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Oxolan-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. Reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or tosylates as substrates, with the thiol acting as the nucleophile.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).
Reduction: Corresponding alcohols (R-CH2OH).
Substitution: Various substituted thiols depending on the substrate used.
Scientific Research Applications
(Oxolan-3-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups, such as redox reactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (Oxolan-3-yl)methanethiol involves its ability to interact with various molecular targets through its thiol group. The sulfhydryl group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH3SH): A simple thiol with a similar sulfhydryl group but lacking the oxolane ring.
Ethanethiol (C2H5SH): Another simple thiol with a longer carbon chain.
Tetrahydrothiophene (C4H8S): A sulfur analog of tetrahydrofuran, with a sulfur atom replacing the oxygen in the ring.
Uniqueness
(Oxolan-3-yl)methanethiol is unique due to the presence of both the oxolane ring and the thiol group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in synthesis and research, distinguishing it from simpler thiols and other heterocyclic compounds.
Properties
IUPAC Name |
oxolan-3-ylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c7-4-5-1-2-6-3-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKNQYISGWCMNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609151 | |
Record name | (Oxolan-3-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51171-23-4 | |
Record name | (Oxolan-3-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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